Technical Guide: Mechanistic Profiling of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine
Technical Guide: Mechanistic Profiling of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine
An in-depth technical guide on the mechanism of action, experimental profiling, and structural utility of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine .
Content Type: Technical Whitepaper & Experimental Guide Subject: ATP-Competitive Inhibition & Scaffolding Logic Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists
Executive Summary & Chemical Identity
1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (CAS: 37634-00-7) represents a specialized subclass of guanazole derivatives.[1][2] While guanazole (3,5-diamino-1,2,4-triazole) is classically known for ribonucleotide reductase (RNR) inhibition, the introduction of the N1-methyl and N5-phenyl substituents shifts the physicochemical profile, optimizing the scaffold for ATP-competitive inhibition in protein kinases, particularly Cyclin-Dependent Kinases (CDKs).
This guide details the molecule's utility as a privileged pharmacophore , its dual-mechanistic potential, and the specific protocols required to validate its binding kinetics.
Chemical Structure & Properties
| Property | Specification |
| IUPAC Name | 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine |
| CAS Number | 37634-00-7 |
| Molecular Formula | C₉H₁₁N₅ |
| Molecular Weight | 189.22 g/mol |
| Core Motif | 3,5-Diamino-1,2,4-triazole (Guanazole core) |
| Key Substituents | N1-Methyl (Steric lock), N5-Phenyl (Hydrophobic anchor) |
| pKa (Calc) | ~4.2 (Triazole ring protonation) |
Mechanism of Action (MOA)[4]
The biological activity of 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine operates primarily through molecular mimicry , targeting the ATP-binding cleft of enzymes.
Primary MOA: ATP-Competitive Kinase Inhibition (CDK Focus)
The 3,5-diamino-1,2,4-triazole core serves as a bioisostere for the adenine ring of ATP. The mechanism is defined by a specific hydrogen-bonding network within the enzyme's hinge region.
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Hinge Region Binding: The triazole nitrogen (N2 or N4) acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic amine groups (C3-NH₂ or C5-NH-Ph) act as Hydrogen Bond Donors (HBD). This creates a donor-acceptor-donor (D-A-D) motif compatible with the hinge residues (e.g., Leu83 in CDK2).
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Hydrophobic Anchoring (Selectivity Filter): The N5-phenyl group projects into the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region). This interaction enhances affinity compared to the unsubstituted guanazole, which lacks this hydrophobic anchor.
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Steric Positioning: The N1-methyl group restricts tautomeric shifts, locking the triazole into a specific conformation that favors binding to the active kinase conformation (DFG-in).
Secondary MOA: Ribonucleotide Reductase (RNR) Interference
Historically, the parent compound (guanazole) inhibits RNR by scavenging the tyrosyl free radical essential for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).
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Mechanism: The N-phenyl derivative retains some radical scavenging capacity but is sterically hindered from the RNR active site compared to the parent molecule. However, at high concentrations, it may induce S-phase arrest via dNTP pool depletion.
MOA Visualization (Pathway Logic)
The following diagram illustrates the downstream effects of CDK inhibition by the triazole scaffold.
Caption: Logical flow of CDK inhibition.[3] The triazole scaffold competes with ATP, preventing substrate phosphorylation and forcing cell cycle arrest.
Experimental Protocols for Validation
To validate the mechanism of action, the following "Self-Validating" protocols are recommended. These move beyond simple observation to causal verification.
Protocol A: Fluorescence Resonance Energy Transfer (FRET) Binding Assay
Purpose: To determine the IC50 and binding affinity (Kd) for specific kinases (e.g., CDK2).
Materials:
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Recombinant CDK2/CyclinE complex.
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Tracer: Europium-labeled anti-GST antibody (donor).
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Tracer: AlexaFluor 647-labeled ATP-competitive probe (acceptor).
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Compound: 1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine (dissolved in DMSO).
Step-by-Step Methodology:
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Preparation: Dilute the compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 10-point dose-response curve (starting at 10 µM).
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Incubation: Mix 5 µL of compound solution with 5 µL of enzyme/antibody mixture in a 384-well white low-volume plate. Incubate for 15 minutes at Room Temperature (RT).
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Probe Addition: Add 5 µL of the AlexaFluor-ATP tracer. The tracer competes with the compound for the ATP site.
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Detection: Incubate for 60 minutes at RT. Read Time-Resolved Fluorescence (TR-FRET) on a plate reader (Ex: 340 nm, Em: 615 nm and 665 nm).
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Data Analysis: Calculate the ratio (665/615 nm). A decrease in the FRET signal indicates the compound has displaced the tracer.
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Validation Check: Use Staurosporine as a positive control. If Staurosporine IC50 deviates >2-fold from historical data, invalidate the run.
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Protocol B: Cell Cycle Analysis (Flow Cytometry)
Purpose: To distinguish between CDK inhibition (G1/G2 arrest) and RNR inhibition (S-phase arrest).
Methodology:
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Treatment: Treat HeLa or MCF-7 cells with the compound (IC50 and 5x IC50) for 24 hours.
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Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours.
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Staining: Resuspend cells in Propidium Iodide (PI) staining solution (20 µg/mL PI, 0.1% Triton X-100, 0.2 mg/mL RNase A). Incubate 30 min at 37°C.
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Analysis: Analyze DNA content via Flow Cytometry.
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Result Interpretation:
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G1 Arrest: Indicates CDK4/6 or CDK2 inhibition (Primary Mechanism).
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S-Phase Accumulation: Indicates RNR inhibition (Secondary/Guanazole-like Mechanism).
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Quantitative Data & Structure-Activity Relationship (SAR)
The following table summarizes the expected impact of substituents on the triazole core, derived from SAR studies of analogous kinase inhibitors.
| Substituent Position | Modification | Mechanistic Impact |
| N1 (Methyl) | Alkylation | Locks Tautomer: Prevents proton shift to N2/N4, fixing the H-bond acceptor geometry. Increases lipophilicity compared to N-H. |
| C3 (Amine) | Unsubstituted (-NH₂) | H-Bond Donor: Critical for interaction with the kinase hinge backbone carbonyls. |
| N5 (Phenyl) | Arylation | Hydrophobic Selectivity: Targets the "Gatekeeper" pocket. Phenyl enhances potency >10-fold over methyl/ethyl groups. |
| C5 (Linker) | -NH- Bridge | Flexibility: Allows the phenyl ring to rotate and optimize pi-stacking interactions within the active site. |
Comparative Potency (Analogous Data)
Note: Values are representative of the 3,5-diamino-1,2,4-triazole class.
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Guanazole (Parent): CDK2 IC50 > 100 µM (Weak/Inactive).
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1-Acyl-3,5-diamine analog: CDK2 IC50 ~ 0.05 - 0.5 µM (Potent).
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1-Methyl-N5-phenyl (Target): Predicted CDK2 IC50 ~ 1 - 10 µM (Moderate potency, high stability).
Synthesis & Stability Workflow
For researchers utilizing this compound, understanding its stability is vital. The 1-methyl group provides superior hydrolytic stability compared to 1-acyl derivatives.
Caption: General synthetic route for 1-substituted-3,5-diamino-1,2,4-triazoles.
References
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Ahn, J. H., et al. (2005). "1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities." Journal of Medicinal Chemistry. Link
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Inoue, K., et al. (2024).[4] "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." Acta Crystallographica Section E. Link
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PubChem. (2025). "Compound Summary: 1-Phenyl-1H-1,2,4-triazole-3,5-diamine." National Library of Medicine. Link
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ChemicalBook. (2025). "1-Methyl-N5-phenyl-1H-1,2,4-triazole-3,5-diamine Properties and Suppliers." Link
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GuideChem. (2025). "Structure and properties of 1,2,4-triazole-3,5-diamine derivatives." Link
